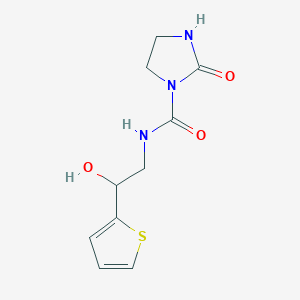
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and an imidazolidine ring, which is a five-membered ring with two nitrogen atoms . The compound also has a carboxamide group, which is a common functional group in biochemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and imidazolidine rings would give the molecule a certain degree of rigidity, while the carboxamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiophene and imidazolidine rings, as well as the carboxamide group. Thiophene rings can undergo electrophilic substitution reactions, while imidazolidine rings can participate in a variety of reactions depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of various derivatives involving thiophene and imidazolidine rings has been a significant area of study, aiming to explore their chemical properties and biological activities. Studies involve the development of novel synthesis methods, including those avoiding hazardous reagents and adopting green chemistry approaches. These compounds are characterized using techniques such as NMR, IR, Mass spectral data, and elemental analysis, establishing their structural and chemical properties (Kukharev et al., 2010), (Spoorthy et al., 2021).
Biological Activities
- Several studies have focused on evaluating the antimicrobial and antifungal activities of thiophene-imidazolidine derivatives. These compounds have been tested against various bacterial strains and fungi, showing promising activities that are often comparable to established antibiotics and antifungals. This highlights their potential as new therapeutic agents (Altundas et al., 2010), (Desai et al., 2011).
Antitumor Applications
- The application in antitumor drug development, including the synthesis of compounds related to temozolomide, a well-known anticancer drug, indicates the relevance of these compounds in cancer therapy. This includes alternative synthesis routes that avoid the use of hazardous chemicals, aiming for safer production methods (Wang et al., 1994).
Structural Analysis
- X-ray crystal structure analysis and Hirshfeld surface analysis have been applied to understand the molecular and crystal structure of these compounds. Such analyses help in visualizing intermolecular interactions and contribute to the design of compounds with desired biological activities (Wawrzycka-Gorczyca & Siwek, 2012).
Antimicrobial and Antifungal Evaluation
- The antimicrobial and antifungal evaluations of synthesized compounds reveal significant activities, suggesting their potential application in treating infections caused by bacteria and fungi. This includes studies on novel cycloalkylthiophene-Schiff bases and their metal complexes, indicating the role of metal coordination in biological activity (Singh et al., 2009).
Orientations Futures
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as β-hydroxythiofentanyl, are known to be analgesics of the opioid class
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other indole derivatives, it may bind with high affinity to multiple receptors . The interaction with these receptors could lead to various biological responses, but the specifics would depend on the exact nature of the receptors involved.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Based on its structural similarity to other indole derivatives, it may have a wide range of potential biological activities .
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c14-7(8-2-1-5-17-8)6-12-10(16)13-4-3-11-9(13)15/h1-2,5,7,14H,3-4,6H2,(H,11,15)(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGFEQCBWQEQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

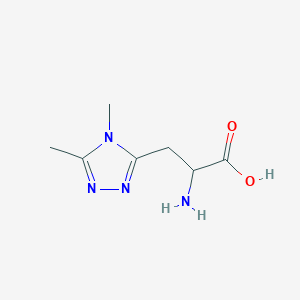
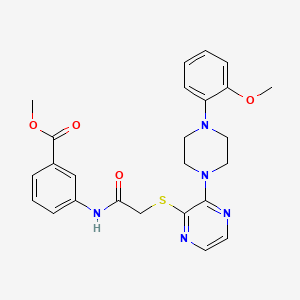

![N-(2,4-dimethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2814833.png)
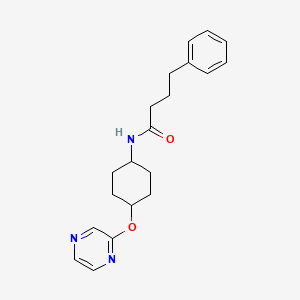
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2814838.png)
![2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
![N-Benzyl-2-[(2-chloroacetyl)-methylamino]acetamide](/img/structure/B2814840.png)


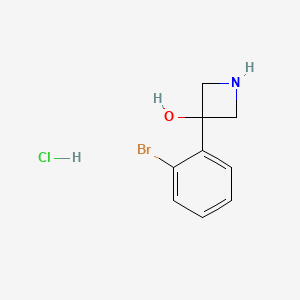
![N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine;hydrochloride](/img/structure/B2814849.png)

